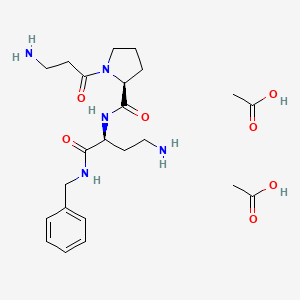
TAS05567
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAS05567 is identified as a highly selective Syk inhibitor . It is a potential therapeutic candidate for treating humoral immune-mediated inflammatory conditions such as autoimmune and allergic diseases .
Synthesis Analysis
TAS05567 has been evaluated for its therapeutic potential in animal models . In vitro biochemical assays were performed with available kinase assay panels . The inhibitory effects of TAS05567 on immune cells were analyzed by assessing the Syk downstream signaling pathway and production of inflammatory factors .Chemical Reactions Analysis
TAS05567 has shown to inhibit only 4 of 191 kinases tested but inhibited Syk enzymatic activity with high potency . It inhibited BCR-dependent signal transduction in Ramos cells, Fc γ R-mediated tumor necrosis factor- α production in THP-1 cells, and Fc ε R-mediated histamine release from RBL-2H3 cells .Aplicaciones Científicas De Investigación
Transcranial Electrical Stimulation (tES) Techniques : A review by Woods et al. (2016) discusses the technical aspects and applications of transcranial electrical stimulation, including transcranial direct and alternating current stimulation (tDCS, tACS), for modulating central nervous system excitability in humans (Woods et al., 2016).
Micro Total Analysis System (μ-TAS) in Biotechnology : Lee and Lee (2004) review the state-of-the-art microsystems for use in biotechnological research, medicine, and diagnostics, highlighting the potential of μ-TAS for efficient and simultaneous analysis of biologically important molecules (Lee & Lee, 2004).
Practical Applications of the Total Absorption Technique (TAS) : Algora et al. (2009) present research on the total absorption technique, particularly its application in measuring the beta decay of specific isotopes and its relevance in creating a monochromatic neutrino beam facility (Algora et al., 2009).
TASSEL-GBS Genotyping by Sequencing Analysis : Glaubitz et al. (2014) describe a bioinformatics pipeline for processing raw genotyping by sequencing (GBS) sequence data into SNP genotypes, applicable in species-wide analyses such as in maize (Glaubitz et al., 2014).
Teachable Agents for Learning Scientific Reasoning : Chin, Dohmen, and Schwartz (2013) discuss the use of teachable agents (TAs) in educational technology, particularly for teaching hierarchical reasoning in science to children (Chin, Dohmen, & Schwartz, 2013).
Direcciones Futuras
Propiedades
Número CAS |
1429038-15-2 |
|---|---|
Nombre del producto |
TAS05567 |
Fórmula molecular |
C21H29N9O2 |
Peso molecular |
439.52 |
Nombre IUPAC |
3-([(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |
Clave InChI |
ATERGQQFFHVNOJ-LSDHHAIUSA-N |
SMILES |
O=C(C1=C(NC2=CC3=CN(C(C)(C)C)N=C3C(C)=C2)N=C(N[C@H]4[C@@H](N)COCC4)N=N1)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAS-05567; TAS 05567; TAS05567 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
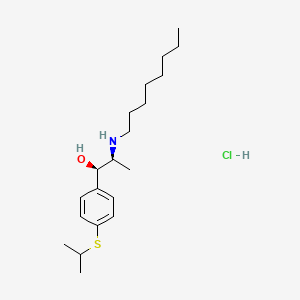
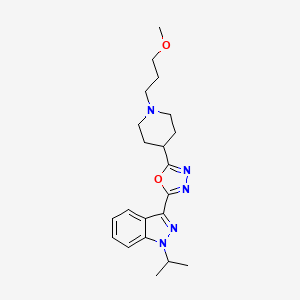
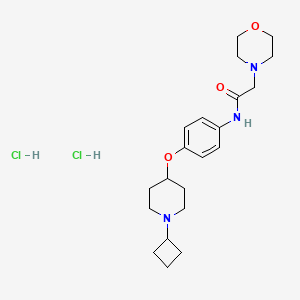
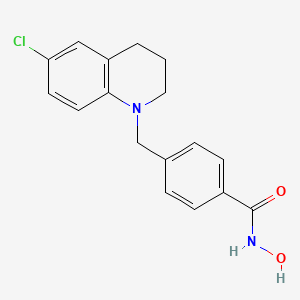
![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
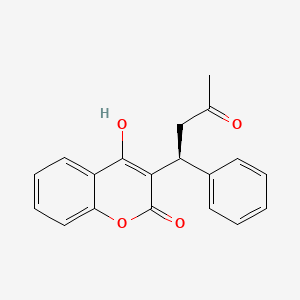
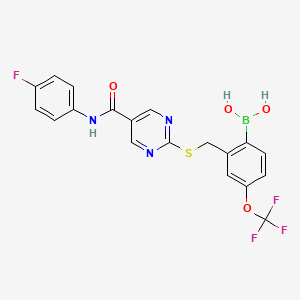
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
